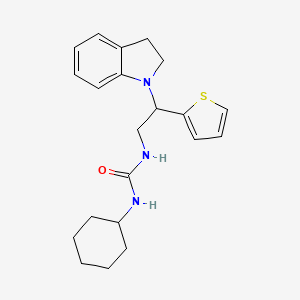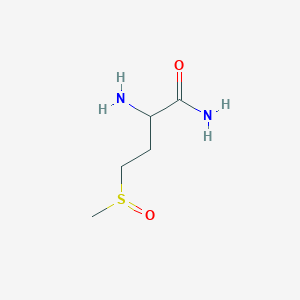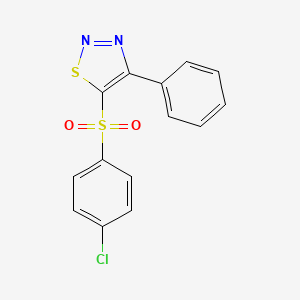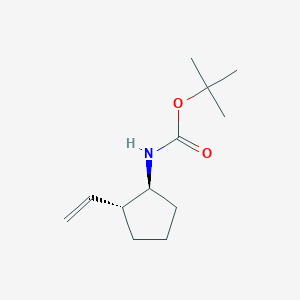
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in specific industries or research .
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves retrosynthetic analysis, which is a technique where the target molecule is transformed into simpler precursor structures regardless of any potential reactivity/interaction with reagents .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions are all part of this analysis .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Trisubstituted-1H-Imidazole-5-Carbaldehydes
A significant application of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is found in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method is notable for its functionality, utilizing aldehyde preservation, economical catalysts, and mild conditions for a high atom economy synthesis (Li et al., 2015).
Furan Derivatives Synthesis
Another application involves the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes, leading to the formation of fully substituted furans. This process highlights a novel use of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis, presenting a straightforward path to furan derivatives that are challenging to access through other methods (Pan et al., 2010).
Antioxidant Agents Synthesis
The compound also finds application in the synthesis of novel chalcone derivatives acting as potent antioxidant agents. This synthesis involves the reaction of specific carbaldehydes with substituted acetophenones, showcasing a synthesis path enriched by in vitro antioxidant activity validation (Prabakaran et al., 2021).
Alkaloid Synthesis
A notable synthesis application includes the creation of 2-amino-1H-imidazol-4-carbaldehyde derivatives for the efficient synthesis of 2-aminoimidazole alkaloids such as oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. This demonstrates the compound's role as a versatile building block in the synthesis of complex natural products (Ando & Terashima, 2010).
Biomass-derived Chemicals Synthesis
This compound is used as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This process emphasizes the compound's role in green chemistry, utilizing biomass-derived chemicals for the synthesis of bioactive compounds without the need for protective groups on functional moieties (Yu et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-propan-2-yl-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(4-10)9-6/h3-5H,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMVVGAPHOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)


![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)
![2-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2559872.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)


